molecular formula C9H15N3S B1371123 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine CAS No. 933760-12-4

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine

Cat. No. B1371123
CAS RN: 933760-12-4
M. Wt: 197.3 g/mol
InChI Key: ZPKPHJNCLOOIBD-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine is a compound with the molecular formula C9H15N3S and a molecular weight of 197.3 g/mol . It is an organic compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The InChI code for 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine is 1S/C9H15N3S/c10-8-1-3-12(4-2-8)5-9-6-13-7-11-9/h6-8H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine is an oil at room temperature .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including derivatives like 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine , are known to exhibit significant antimicrobial properties. They can be used in the development of new antimicrobial drugs that target resistant strains of bacteria and other pathogens. This application is crucial in the fight against antibiotic resistance .

Antitumor and Cytotoxic Activity

Research has shown that thiazole derivatives can have potent effects on various human tumor cell lines. As such, 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine may be used in cancer research to develop new antitumor agents, particularly those with cytotoxic activity against cancer cells .

Neuroprotective Applications

The thiazole ring is present in many compounds with neuroprotective effects. Therefore, 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine could be valuable in the development of treatments for neurodegenerative diseases, potentially aiding in the protection of neuronal health .

Anti-Inflammatory Activity

Thiazole derivatives are also associated with anti-inflammatory activity. This makes 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine a candidate for the synthesis of new anti-inflammatory drugs, which could help treat conditions like arthritis and other inflammatory disorders .

Antiviral Research

Given the ongoing need for effective antiviral drugs, the thiazole moiety in 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine could be exploited to develop novel antiviral agents, especially for viruses that have developed resistance to current medications .

Analgesic Development

The pain-relieving properties of thiazole compounds suggest that 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine could be used in the creation of new analgesics. This application is particularly relevant for the development of safer, non-opioid pain management options .

Future Directions

The future directions for research on 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine and other piperidine derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by piperidine derivatives, there is potential for the development of new pharmaceutical applications .

properties

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-8-1-3-12(4-2-8)5-9-6-13-7-11-9/h6-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPHJNCLOOIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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